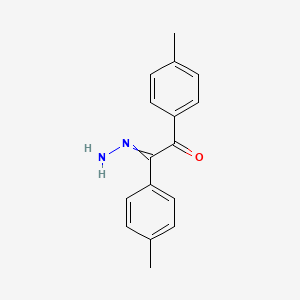

4,4'-Dimethylbenzil hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-hydrazinylidene-1,2-bis(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H16N2O/c1-11-3-7-13(8-4-11)15(18-17)16(19)14-9-5-12(2)6-10-14/h3-10H,17H2,1-2H3 |

InChI Key |

VHYVIHRQIHHMFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NN)C(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethylbenzil Hydrazone

Initial Isolation

The initial step in isolating the product involves cooling the reaction mixture, often to 0°C, to maximize the precipitation of the crystalline solid. prepchem.com The solid product is then separated from the liquid by filtration. prepchem.com To remove any soluble impurities adhering to the surface of the crystals, the collected solid is washed with a cold solvent, typically the same solvent used for the reaction, such as cold ethanol (B145695). prepchem.com

Purification Techniques

Recrystallization: The most common method for purifying the crude 4,4'-Dimethylbenzil (B181773) hydrazone is recrystallization. prepchem.com Ethanol is a frequently used solvent for this purpose. prepchem.comresearchgate.net The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent. The crude product is dissolved in a minimum amount of hot ethanol to create a saturated solution. As the solution cools, the solubility of the hydrazone decreases, leading to the formation of purer crystals, while impurities tend to remain dissolved in the solvent. researchgate.net Other solvents and solvent systems, such as hexane (B92381) with a small amount of ethyl acetate, or dimethyl formamide (B127407) (DMF), have also been suggested for the recrystallization of hydrazones in general. researchgate.net

Chromatography: While recrystallization is often sufficient, column chromatography can be employed for further purification if necessary. This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. researchgate.net A solvent system, or eluent, is chosen to move the compounds through the column at different rates. For hydrazones, which can be basic, a small amount of a tertiary base like triethylamine (B128534) (around 1%) might be added to the eluent to improve separation and prevent streaking on the column. researchgate.net The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). researchgate.netoup.com

Characterization and Purity Assessment

The purity of the final product is typically assessed by its melting point. A sharp melting point range close to the literature value indicates a high degree of purity. The reported melting point for 4,4'-Dimethylbenzil hydrazone is in the range of 137-140°C. prepchem.com A yield of approximately 7.1 grams has been reported from a 10-gram scale reaction of 4,4'-dimethylbenzil. prepchem.com

Further characterization and confirmation of the compound's identity can be achieved through various spectroscopic methods, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the molecular structure. nih.govresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight. nih.govresearchgate.net

Elemental Analysis: To determine the elemental composition. nih.govresearchgate.net

Derivatization and Structural Modification Strategies

Synthesis of Substituted 4,4'-Dimethylbenzil (B181773) Hydrazone Analogues

The most direct method for creating derivatives is to build them from appropriately substituted starting materials. This "bottom-up" approach allows for precise control over the final structure.

Altering the two p-tolyl (4-methylphenyl) rings of the benzil (B1666583) core is a fundamental strategy. Introducing various substituents onto these aromatic rings can significantly influence the electronic and steric properties of the entire molecule. Common modifications involve the electrophilic aromatic substitution on the benzil or benzaldehyde (B42025) precursors before the condensation reaction with hydrazine (B178648).

Table 1: Examples of Phenyl Ring Modifications on Related Hydrazone Scaffolds

| Precursor | Reagent/Condition | Resulting Substituent | Reference |

|---|---|---|---|

| Benzil | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro group (-NO₂) | nih.gov |

| 4-Chlorobenzaldehyde | Benzylhydrazine | Chloro group (-Cl) | orgsyn.org |

The hydrazone linkage itself (C=N-NH) is a hub of reactivity. The nitrogen atoms can be targeted for various chemical transformations.

N-Alkylation/N-Acylation: The terminal -NH₂ group of hydrazine or the -NH- group of the formed hydrazone can be alkylated or acylated. This introduces new functional groups and can be used to link the hydrazone to other molecular fragments.

Oxidation: The hydrazone moiety can be oxidized to generate other functional groups. For example, treatment of benzil monohydrazone with copper(I) chloride in the presence of air can yield azibenzil, a diazo compound. nih.govscispace.com Electrochemical oxidation also provides a route to diazo compounds from hydrazones under mild, oxidant-free conditions. researchgate.net These diazo intermediates are highly valuable in organic synthesis, for example, in the formation of esters from carboxylic acids. researchgate.net

Post-Synthetic Modifications of Hydrazone Scaffolds

Post-synthetic modification (PSM) is a powerful strategy where a pre-formed polymer or complex molecule containing a hydrazone or a reactive handle is further functionalized. oup.com This approach is particularly valuable in materials science and polymer chemistry. A polymer backbone can be created with pendant groups that can later be reacted to attach various functionalities via hydrazone linkage formation. rsc.orgrsc.org

This method allows for the creation of a diverse library of materials from a single, common polymer scaffold. rsc.orgbham.ac.uk For example, a polymer with hydrazine or alkoxyamine side chains can be readily reacted with a variety of aldehydes at room temperature to introduce cationic, anionic, or heterocyclic groups. rsc.org While PSM is more commonly discussed in the context of polymers and covalent organic frameworks (COFs), the principle of modifying a pre-existing, complex hydrazone-containing molecule remains a viable synthetic strategy. oup.comsemanticscholar.org

Synthetic Routes to Heterocyclic Systems Incorporating Hydrazone Motifs

Hydrazones are excellent precursors for the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. The 4,4'-dimethylbenzil hydrazone scaffold can undergo cyclization reactions to form rings like pyrazoles and others.

A common and powerful method is the [3+2] cycloaddition reaction. rsc.orgrsc.org In this reaction, the hydrazone can act as a 1,3-dipole precursor, which then reacts with a dipolarophile (like an alkyne or an alkene) to form a five-membered ring. For instance, N-monosubstituted hydrazones react with nitroolefins in a one-pot, regioselective synthesis to produce 1,3,5-trisubstituted pyrazoles. orgsyn.org The reaction of sulfonyl hydrazones with benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions also yields pyrazole (B372694) derivatives. rsc.orgresearcher.life These methods provide an efficient pathway to construct complex pyrazole structures that would be difficult to access otherwise. researchgate.net

Table 2: Synthesis of Pyrazoles from Hydrazone Precursors

| Hydrazone Type | Reactant | Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| N-monosubstituted hydrazone | Nitroolefin | Varies with solvent | 1,3,5-Trisubstituted pyrazole | orgsyn.org |

| Sulfonyl hydrazone | Benzyl acrylate | DBU (base), DMF (solvent) | Substituted pyrazole | rsc.orgrsc.org |

Rational Design Principles for Novel this compound Derivatives

The synthesis of new this compound derivatives is often guided by rational design principles, particularly when the target molecules are intended for specific applications like medicinal chemistry. colab.ws This approach involves using computational tools and understanding structure-activity relationships (SAR) to predict which modifications will lead to desired properties. nih.gov

For example, in designing enzyme inhibitors, molecular docking studies are used to predict how a derivative will bind to the active site of a target protein. jst.go.jpnih.gov Researchers might design a series of benzil hydrazone derivatives where different functional groups are systematically placed on the phenyl rings or appended to the hydrazone moiety. colab.wsresearchgate.net These compounds are then synthesized and tested. The results are used to refine the computational model, leading to a cycle of design, synthesis, and testing that efficiently hones in on highly active compounds. nih.gov This multi-target-directed ligand paradigm is a key strategy in modern drug discovery. bohrium.com

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structures

The molecular structure of 4,4'-Dimethylbenzil (B181773) hydrazone is determined through a combination of spectroscopic methods. Each technique provides unique and complementary information, from the connectivity of atoms to the precise molecular weight and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While comprehensive spectral data for 4,4'-Dimethylbenzil hydrazone is not extensively detailed in the literature, analysis of its precursor, 4,4'-Dimethylbenzil, and related hydrazone structures provides a clear expectation of its spectral features. researchgate.netchemicalbook.com

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The two p-tolyl groups, while chemically equivalent, may exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm) due to coupling between adjacent protons. A sharp singlet corresponding to the six protons of the two methyl groups (–CH₃) would appear in the upfield region (typically δ 2.3-2.5 ppm). oup.com The formation of the hydrazone introduces an N-H proton, which would likely appear as a broad, exchangeable singlet. oup.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. For this compound, distinct signals would be expected for the methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the two carbons of the central ethanedione backbone, which become inequivalent upon hydrazone formation (C=N and C=O). In a study of similar hydrazone compounds, signals for imine carbons (C=N) and carbonyl carbons (C=O) were observed between 140 and 165 ppm. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound based on Analogous Structures

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| –CH₃ (methyl) | ~2.4 (singlet) | ~21 |

| Aromatic CH | ~7.2 - 7.9 (multiplets) | ~128 - 135 |

| Aromatic C–CH₃ | ~140 | ~145 |

| Aromatic C–C=O | ~138 | ~138 |

| C=O (carbonyl) | - | ~195 |

| C=N (imine) | - | ~150 |

Note: This table represents expected values based on the precursor 4,4'-Dimethylbenzil and general values for related hydrazones; specific experimental data is not widely published.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₆H₁₆N₂O), the calculated monoisotopic mass is 252.1263 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 253.1335. researchgate.net The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity. researchgate.netuib.es

Infrared (IR) Spectroscopy and ATR-FTIR Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The conversion of 4,4'-dimethylbenzil to its hydrazone is clearly marked by changes in the IR spectrum.

The key transformations observed are:

Appearance of N-H Stretch: A characteristic absorption band for the N-H group of the hydrazone appears, typically in the region of 3300-3320 cm⁻¹. oup.comnih.gov

Appearance of C=N Stretch: The formation of the imine bond gives rise to a C=N stretching vibration, which is typically observed around 1600-1620 cm⁻¹. oup.com

Persistence of C=O Stretch: The remaining carbonyl group (C=O) from the benzil (B1666583) structure continues to show a strong absorption band, usually around 1630-1640 cm⁻¹. oup.com

Other notable bands include those for aromatic C-H and C=C stretching.

Table 2: Key IR Absorption Bands for Hydrazones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3300 - 3320 | oup.comnih.gov |

| C=O | Stretching | 1630 - 1640 | oup.com |

| C=N (Azomethine) | Stretching | 1600 - 1620 | oup.comnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between energy levels. The spectrum of this compound is characterized by absorptions arising from the chromophores within its structure, namely the p-tolyl groups and the α-keto-imine moiety.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the aromatic rings and the C=N and C=O double bonds. They typically result in strong absorption bands in the UV region, often below 300 nm. In a similar N-benzylidenebenzhydrylamine compound, a strong absorption was noted at 252 nm. oup.com

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are weaker and occur at longer wavelengths, often in the 300-400 nm range. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net Studies on related hydrazones show that complex formation with metal ions can also lead to significant shifts in the UV-Vis spectra, indicating electronic interaction with the hydrazone ligand. nih.gov

Solid-State Structural Analysis

While spectroscopic methods define the molecular connectivity, solid-state analysis provides the precise three-dimensional arrangement of atoms and molecules in a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) Studies

An SCXRD analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. For instance, the N-N bond length in a similar hydrazone was found to be 1.376 (4) Å, and the molecule adopted an E-configuration with respect to the C=N double bond. nih.gov

Crystal Packing: The arrangement of molecules in the crystal lattice. This is often governed by intermolecular forces such as hydrogen bonds. In hydrazones, N-H···O or N-H···N hydrogen bonds are common and play a crucial role in stabilizing the crystal structure, often forming complex one-, two-, or three-dimensional networks. researchgate.netnih.gov

Planarity: The dihedral angles between the planes of the aromatic rings. In many hydrazone structures, the phenyl rings are not coplanar, adopting a twisted conformation. nih.gov

Table 3: Example Crystallographic Data from a Related Hydrazone Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.1234 (1) | nih.gov |

| b (Å) | 15.6789 (2) | nih.gov |

| c (Å) | 12.3456 (1) | nih.gov |

| β (°) | 98.765 (1) | nih.gov |

| N-N Bond Length (Å) | 1.376 (4) | nih.gov |

Note: This data is for the compound 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide and serves as an illustrative example of typical SCXRD findings for hydrazone derivatives. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It is particularly valuable for investigating polymorphism, the ability of a compound to exist in two or more crystalline forms, which may exhibit different physical properties. For hydrazone derivatives, PXRD provides definitive information on crystal structure, phase purity, and can distinguish between different polymorphs or solvates.

While specific PXRD studies dedicated solely to this compound are not extensively documented in publicly available literature, the analysis of related benzil hydrazone derivatives provides a clear framework for its application. Research on novel symmetric and asymmetric bis-hydrazone derivatives demonstrates that the choice of solvent during crystallization can lead to the formation of different polymorphs, which are then structurally characterized by single-crystal X-ray diffraction. rsc.org This technique is fundamental in establishing the precise three-dimensional arrangement of atoms in the crystal lattice.

The data obtained from such diffraction studies include the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). For instance, a study on a related benzil dihydrazone derivative, benzildihydrazone-N,N'-bis-(2-hydroxy-5-chloro-1-formylbenzene), determined its crystal structure, providing a tangible example of the data generated. google.com These parameters are unique to a specific crystalline phase and serve as a fingerprint for its identification.

PXRD patterns, which plot diffraction intensity versus the diffraction angle (2θ), are used to identify the crystalline phases present in a bulk sample. The positions and relative intensities of the peaks in a PXRD pattern are characteristic of a particular crystal structure. By comparing the experimental PXRD pattern of a bulk sample of this compound to patterns calculated from single-crystal data or to reference patterns of known polymorphs, one can assess its phase purity and identify its specific crystalline form.

Table 1: Example Crystallographic Data for a Benzil Dihydrazone Derivative google.com (Illustrative data from a related compound to demonstrate parameters obtained via X-ray diffraction)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₀Cl₂N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 39.1573 |

| b (Å) | 5.5587 |

| c (Å) | 19.6531 |

| α (°) | 90 |

| β (°) | 90.2290 |

| γ (°) | 90 |

| Volume (ų) | 4277.73 |

Chiroptical Spectroscopy for Enantiomeric Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. The most common of these techniques is Circular Dichroism (CD) spectroscopy. It is an essential tool for studying enantiomers—non-superimposable mirror images of a chiral molecule—and determining their stereochemical configuration and enantiomeric purity.

The molecular structure of this compound is, in its ground state, achiral. It does not possess a stereocenter and lacks the necessary elements of chirality, such as a chiral plane or axis, that would make it optically active. Therefore, under normal conditions, it would not exhibit a CD spectrum, and its enantiomeric studies via chiroptical spectroscopy are not applicable, as there are no enantiomers to study.

However, it is conceivable that chirality could be introduced into a related structure. For example, if significant rotational barriers existed around the single bonds in the molecular backbone, atropisomerism could potentially arise, leading to stable, non-interconverting enantiomeric conformers. In such a hypothetical case, chiroptical spectroscopy would be the ideal method to:

Identify and Characterize Enantiomers: Each enantiomer would produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image.

Determine Enantiomeric Excess: The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers in a mixture.

Study Conformational Chirality: CD spectroscopy is highly sensitive to the three-dimensional structure of molecules and could be used to investigate the stability and properties of chiral conformers.

Without the presence of a chiral center or inherent structural chirality, chiroptical techniques are not relevant for the direct analysis of this compound itself.

Advanced hyphenated techniques for characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive characterization of chemical compounds in complex mixtures. mdpi.com For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are invaluable. mdpi.comnih.gov

These methods have become indispensable in fields like pharmaceutical analysis and metabolomics for their ability to provide enhanced selectivity, sensitivity, and speed. mdpi.com

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For hydrazones, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used. nih.govresearchgate.net A validated RP-HPLC method can be used to determine the purity of a this compound sample and to quantify it.

Diode-Array Detection (DAD): When coupled with HPLC, a DAD detector measures the absorbance of the eluting compounds over a wide range of UV-visible wavelengths simultaneously. This provides an absorbance spectrum for each separated peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling LC with MS provides structural information about the separated components. As a compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is measured. This allows for the determination of the molecular weight of the compound. Furthermore, fragmentation patterns obtained through tandem MS (MS/MS) can be used to elucidate the structure of the molecule, making it a definitive identification tool. nih.gov Studies on other hydrazones have successfully used LC-MS systems to identify unknown metabolic products. nih.govresearchgate.net

The application of these hyphenated techniques allows for a multi-faceted analysis of this compound, providing data on its purity, quantity, and structural identity in a single analytical run.

Table 2: Overview of Hyphenated Techniques for Hydrazone Characterization

| Technique | Separation Principle | Detection Principle | Information Obtained |

|---|---|---|---|

| HPLC-DAD | Differential partitioning between stationary and mobile phases. nih.gov | UV-Visible absorbance across a range of wavelengths. nih.gov | Retention time, UV-Vis spectrum, purity, quantification. |

| LC-MS | Differential partitioning between stationary and mobile phases. mdpi.com | Measurement of mass-to-charge ratio (m/z) of ionized molecules. mdpi.com | Retention time, molecular weight, structural information (from fragmentation). nih.gov |

| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase based on volatility and polarity. | Measurement of mass-to-charge ratio (m/z) of ionized molecules. | For volatile and thermally stable derivatives; provides retention time, molecular weight, and fragmentation patterns. |

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For hydrazones, including 4,4'-Dimethylbenzil (B181773) hydrazone, DFT studies offer a detailed understanding of their structure, reactivity, and spectroscopic characteristics. nih.govnih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons within the 4,4'-Dimethylbenzil hydrazone molecule and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net In many hydrazone derivatives, the HOMO is typically located over the hydrazone moiety and one of the aromatic rings, while the LUMO is often distributed across the C=N bond and the other aromatic system. This distribution is vital for understanding the molecule's interaction with other chemical species. nih.gov

| Parameter | Description | Typical Value Range for Hydrazones (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 4.5 |

Note: The values presented are representative for hydrazone compounds and are derived from DFT studies on analogous structures. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Tautomerism

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis through DFT helps identify the most stable conformers by calculating their relative energies. This is essential for understanding how the molecule's shape influences its interactions.

Furthermore, hydrazones can exhibit tautomerism, existing as an equilibrium mixture of at least two forms. For this compound, the primary tautomeric forms would be the hydrazone form and the azo form. DFT calculations can predict the relative stability of these tautomers, which is crucial as different tautomers may have distinct chemical and biological properties. Studies on similar hydrazones often show that the hydrazone form is more stable. nih.gov

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational chemistry provides valuable tools for predicting the spectroscopic signatures of molecules. For this compound, DFT calculations can simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

UV-Vis spectra predictions are based on the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) can help in interpreting experimental spectra and understanding the electronic nature of the compound. For many hydrazones, the main absorption bands in the UV-Vis spectrum are attributed to π→π* and n→π* transitions within the aromatic rings and the hydrazone group. nih.gov

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Hydrazones |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.5-8.5 ppm; Methyl Protons: 2.0-2.5 ppm; N-H Proton: 9.0-12.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-150 ppm; C=N Carbon: 140-160 ppm; Methyl Carbons: 20-25 ppm |

| UV-Vis | λmax | 250-400 nm |

Note: These are generalized predicted values for hydrazone derivatives. Precise predictions for this compound would necessitate specific computational modeling.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery and design. nih.govresearchgate.net

Ligand-Protein Interaction Profiling

Molecular docking simulations place the this compound molecule into the binding site of a target protein to predict its preferred orientation and interaction mode. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies with other hydrazones, the hydrazone moiety often acts as a hydrogen bond donor and acceptor, playing a crucial role in binding to the active site of enzymes. nih.govnih.gov

Binding Affinity Predictions

Following the prediction of the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy indicates a more stable and favorable interaction. These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing. Studies on various hydrazone derivatives have shown a wide range of binding affinities depending on the specific protein target and the substituents on the hydrazone scaffold. nih.govresearchgate.net

| Target Protein Class | Key Interacting Residues (Examples) | Predicted Binding Affinity Range (kcal/mol) for Hydrazone Ligands |

| Kinases | Asp, Glu, Lys | -7.0 to -10.0 |

| Cholinesterases | Trp, Tyr, Ser | -6.0 to -9.0 |

| Carbonic Anhydrases | His, Thr, Zn²⁺ | -5.0 to -8.0 |

Note: This table provides illustrative examples of protein targets and predicted binding affinities for various hydrazone compounds. The interaction profile and binding affinity of this compound would be specific to the chosen protein target.

Reaction Mechanism Elucidation through Computational Modeling

The formation of this compound from 4,4'-Dimethylbenzil and hydrazine (B178648) is a condensation reaction. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the intricacies of this reaction mechanism. Such studies provide a detailed picture of the reaction pathway, including the transition states and intermediates, which are often difficult to observe experimentally.

DFT calculations, often employing functionals like B3LYP, are utilized to determine the optimized geometries of reactants, intermediates, transition states, and products. researchgate.netcolab.wsresearchgate.netmdpi.comresearchgate.net The energy differences between these structures allow for the calculation of activation energies and reaction enthalpies, providing a thermodynamic and kinetic profile of the reaction. For instance, in the formation of similar benzil-derived hydrazones, DFT has been used to confirm the most stable conformation and to analyze the electronic distribution at different stages of the reaction. researchgate.netresearchgate.net

The general mechanism for hydrazone formation proceeds via the nucleophilic attack of the hydrazine on one of the carbonyl carbons of 4,4'-Dimethylbenzil, leading to a tetrahedral intermediate. nih.gov This is followed by dehydration to form the C=N double bond of the hydrazone. Computational modeling can pinpoint the rate-determining step by identifying the transition state with the highest energy barrier. nih.gov

Key computational outputs for reaction mechanism elucidation include:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles of all species involved in the reaction.

Vibrational Frequencies: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Thermodynamic Data: Enthalpy, Gibbs free energy, and entropy changes for each reaction step.

A theoretical investigation into the reaction of benzil (B1666583) with nicotinic hydrazide, a related system, successfully used DFT to optimize the geometry and study the electronic properties of the resulting Schiff base. nih.gov Similar studies on other benzil hydrazones have also employed DFT to correlate experimental data with theoretical calculations, demonstrating the reliability of this approach. colab.wsresearchgate.net

Chemoinformatic Approaches and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design and the prediction of biological activities of chemical compounds. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for a wide range of hydrazone derivatives. tandfonline.comacs.orgchalcogen.roacs.orgnih.gov These studies correlate variations in the chemical structure with changes in biological activity.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds, including analogues of this compound with varying substituents, would be synthesized and their biological activities (e.g., enzyme inhibition, antimicrobial activity) would be experimentally determined. tandfonline.comacs.org

Descriptor Calculation: A large number of molecular descriptors for each compound are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. acs.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. chalcogen.ro

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. acs.orgnih.gov

For hydrazone derivatives, QSAR models have been successfully developed to predict their activities as α-amylase inhibitors, nematicidal agents, and antitrypanosomal agents. tandfonline.comacs.orgchalcogen.ro These studies have identified key molecular descriptors that govern the biological activity. For example, in a study on N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, molecular mass and polarity were found to be significant factors influencing their nematicidal activity. acs.orgnih.gov

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Hydrazones

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Distribution of electrons, reactivity, and polar interactions. |

| Steric | Molecular volume, surface area, ovality | Size and shape of the molecule, which can affect binding to a receptor. |

| Hydrophobic | LogP, Polar Surface Area (TPSA) | Lipophilicity and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular skeleton. |

This table is a representation of common descriptors and is not based on a specific study of this compound.

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another crucial component of chemoinformatic analysis. nih.gov These computational methods predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process. For various hydrazone derivatives, properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors have been computationally screened to assess their drug-likeness. nih.govnih.gov

Coordination Chemistry and Metal Complexation

Synthesis of 4,4'-Dimethylbenzil (B181773) Hydrazone Metal Complexes

The synthesis of metal complexes with 4,4'-Dimethylbenzil hydrazone typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The ligand itself can be prepared through the condensation reaction of 4,4'-dimethylbenzil with hydrazine (B178648) hydrate. prepchem.com The subsequent complexation reaction often proceeds under mild conditions, yielding the desired metal complex which can then be isolated and purified by standard laboratory techniques.

This compound possesses multiple potential donor sites, including the imine nitrogen, the amino nitrogen, and the keto group of the benzil (B1666583) moiety. This allows it to act as a versatile ligand with varying denticity, which is the number of donor groups in a single ligand that bind to a central metal atom in a coordination complex. The denticity is influenced by several factors, including the reaction conditions, the nature of the metal ion, and the presence of other coordinating species.

For instance, a 1:1 complex with a bidentate this compound ligand and a divalent metal ion could potentially adopt a tetrahedral or square planar geometry, depending on the electronic configuration of the metal ion and the steric constraints of the ligand. In a 1:2 complex, an octahedral geometry is often observed. The specific coordination geometry can be elucidated through techniques such as X-ray crystallography and spectroscopic methods. The manipulation of stoichiometry can significantly affect the structure and stability of the resulting complexes. chemrxiv.org

Interactive Data Table: Coordination Properties of Hydrazone Metal Complexes

Spectroscopic Investigations of Metal-Hydrazone Interactions

Spectroscopic techniques are indispensable for characterizing the formation and structure of this compound metal complexes. researchgate.net Infrared (IR) spectroscopy is particularly informative for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N (imine) and N-H (amino) groups are observed. A shift in the C=N stretching vibration to lower or higher frequencies is indicative of coordination through the imine nitrogen. The disappearance of the N-H stretching band, coupled with the appearance of a new band corresponding to the C=N-N=C group, can suggest deprotonation and coordination in the enolic form. researchgate.net

Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and can help in deducing the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can be sensitive to the metal ion and the coordination environment. science.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for studying these complexes, particularly for diamagnetic metal ions like Zn(II). researchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide direct evidence of metal-ligand interaction and can help in elucidating the structure of the complex in solution.

Interactive Data Table: Spectroscopic Data for a Representative Hydrazone Metal Complex

Electrochemical Properties of Metal Complexes

The electrochemical behavior of this compound metal complexes can be investigated using techniques such as cyclic voltammetry. researchgate.net These studies provide information about the redox properties of the metal center in the complex. The cyclic voltammograms of these complexes can reveal reversible or irreversible redox processes corresponding to the oxidation or reduction of the metal ion (e.g., Cu(II)/Cu(I) or Ni(II)/Ni(I) couples). researchgate.net

Stability and Reactivity of Coordination Compounds

The stability of this compound metal complexes is a key parameter that governs their formation and persistence in solution. The stability of these coordination compounds is influenced by a variety of factors. sciencepg.com The nature of the metal ion, including its size, charge, and electronic configuration, plays a significant role. Generally, the stability of hydrazone complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The ligand's structure, including its denticity and the nature of its donor atoms, also greatly impacts the stability of the resulting complex. Chelation, the formation of a ring structure between a ligand and a metal ion, significantly enhances the stability of the complex (the chelate effect). The reactivity of the coordinated this compound can be altered upon complexation. For instance, the acidity of the N-H protons can be enhanced, making the ligand more susceptible to deprotonation. The metal center can also activate the ligand towards certain reactions or, conversely, protect it from decomposition. The thermal stability of these complexes can be assessed using techniques like thermogravimetric analysis (TGA), which can also provide information about the composition of the complex, such as the presence of coordinated or lattice solvent molecules. nih.gov

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in 4,4'-Dimethylbenzil (B181773) Hydrazone Architectures

The assembly of 4,4'-Dimethylbenzil hydrazone into higher-order structures is primarily driven by specific and directional non-covalent interactions. These forces, though individually weak, collectively provide the stability required for the formation of robust supramolecular architectures.

Table 1: Key Hydrogen Bonding Interactions in Hydrazone Derivatives

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference |

|---|---|---|---|---|

| N—H⋯O | N-H | C=O | Mono-periodic chains, Ribbons | nih.govresearchgate.netnih.gov |

| C—H⋯O | C-H (aromatic/aliphatic) | C=O or Nitro group | Stabilization of crystal packing | researchgate.netnih.gov |

The aromatic rings present in this compound are predisposed to engage in π-π stacking interactions. nih.gov These non-covalent interactions occur between π-orbitals of adjacent aromatic systems and are crucial in the organization of many chemical and biological structures. nih.gov The interaction energy is a balance of electrostatic forces (quadrupole moments of the aromatic rings) and van der Waals forces (attractive dispersion and Pauli repulsion). nih.gov

There are two primary configurations for π-π stacking: a face-to-face or "sandwich" arrangement, which is often electrostatically repulsive, and a more common offset or "staggered" configuration. nih.gov In the staggered arrangement, the electron-rich carbon atoms of one ring are positioned above the electron-poor hydrogen atoms of the adjacent ring, resulting in a favorable electrostatic attraction. nih.gov While individually weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions significantly contributes to the cohesion and stability of the supramolecular assembly. nih.gov

Formation of Supramolecular Assemblies and Networks

The combination of hydrogen bonding and π-π stacking interactions drives the spontaneous self-assembly of this compound molecules into larger, ordered supramolecular assemblies. researchgate.netresearchgate.net This bottom-up approach allows for the construction of complex architectures from simple molecular building blocks. researchgate.net The specific geometry and connectivity of the hydrogen bonds dictate the primary structure, such as chains or ribbons, while weaker interactions like π-π stacking and van der Waals forces influence how these primary structures pack together to form a three-dimensional network. nih.govnih.gov

In some hydrazone-based systems, this self-assembly process can lead to highly ordered structures, such as a hexadecanuclear manganese square grid formed from a pyridazine (B1198779) bis(hydrazone) ligand. nih.gov This demonstrates the potential for hydrazones to act as programmed building blocks for creating sophisticated, compartmentalized supramolecular networks. nih.gov The final structure is a result of the precise molecular recognition encoded in the size, shape, and functional groups of the constituent molecules.

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures by controlling the intermolecular interactions. nih.gov For this compound and its derivatives, this involves the rational manipulation of the molecular structure to direct the formation of a desired supramolecular architecture. researchgate.net

Self-Assembled Crystalline Structures and Molecular Cavities

The self-assembly of this compound can lead to the formation of diverse and intricate crystalline structures. The non-coplanar conformation often observed in similar hydrazone derivatives, where phenyl rings are twisted relative to each other, is a direct consequence of optimizing packing efficiency and intermolecular forces in the solid state. researchgate.netnih.gov These packing arrangements can result in the formation of molecular cavities or channels within the crystal lattice.

The creation of such cavities is a significant goal in crystal engineering, as they can be used to host guest molecules, leading to applications in areas such as separation, storage, and catalysis. The formation of a {4 x[2 x 2]} square grid from a hydrazone ligand, for example, creates well-defined compartments within the supramolecular structure. nih.gov While not specifically documented for this compound itself, the principles governing the self-assembly of related hydrazones suggest a strong potential for forming porous crystalline materials and defined molecular cavities. researchgate.netnih.gov

Investigations into Biological Activities and Mechanistic Studies

Enzyme Inhibition Studies

The inhibitory potential of 4,4'-Dimethylbenzil (B181773) hydrazone and its derivatives has been evaluated against several key enzymes, revealing a broad spectrum of activity. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Hydrazone derivatives have demonstrated notable inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govnih.gov Imbalances in cholinergic function are a hallmark of Alzheimer's disease. nih.gov Studies on various benzoyl hydrazones have shown that certain compounds can effectively inhibit both AChE and BChE. nih.gov For instance, some synthesized hydrazones exhibited significant activity against both enzymes, suggesting their potential as dual inhibitors. nih.govnih.gov The inhibition of these enzymes can help to alleviate the cognitive symptoms associated with neurodegenerative disorders. nih.gov

Table 1: Cholinesterase Inhibition by Hydrazone Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |

| Benzoyl hydrazone derivative 7f | AChE | - | nih.gov |

| Benzoyl hydrazone derivative 7f | BChE | - | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide hydrazones | AChE | IC50: 46.8-137.7 µM | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide hydrazones | BChE | IC50: 19.1-881.1 µM | nih.gov |

| Vitamin B6 and pyridine-4-carbaldehyde hydrazones | Human Cholinesterases | Ki in micromolar range | nih.gov |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: Inhibition constant.

Tyrosinase Inhibition Kinetics

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the fields of cosmetics and medicine. nih.gov Research has shown that certain hydrazone compounds can act as potent tyrosinase inhibitors. nih.govnih.gov Kinetic studies, often employing Lineweaver-Burk and Dixon plots, have been used to elucidate the mechanism of inhibition. For example, some thiazolidinone derivatives of hydrazones were found to be non-competitive inhibitors of mushroom tyrosinase. nih.gov The inhibitory activity is often influenced by the specific substituents on the hydrazone molecule. nih.govnih.gov

Table 2: Tyrosinase Inhibition by Hydrazone Derivatives

| Compound/Derivative | Inhibition Type | IC50/Ki Value | Reference |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate 5i | Non-competitive | IC50: 3.17 µM, Ki: 1.5 µM | nih.gov |

| 4-Substituted Benzaldehydes | Partial noncompetitive, Mixed, Noncompetitive | Varied IC50 values (e.g., 4-bromobenzaldehyde: 114 µM) | nih.gov |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: Inhibition constant.

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides that form plaques in the brain. nih.govnih.gov Hydrazone derivatives have been investigated as potential BACE1 inhibitors. nih.gov Studies have shown that certain hydrazones can effectively lower the activity of BACE1, suggesting their potential to modify the course of Alzheimer's disease. nih.gov The development of potent and selective BACE1 inhibitors is a significant area of research in the quest for effective Alzheimer's treatments. nih.gov

Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a promising drug target for conditions such as cancer and neurodegenerative diseases. researchgate.net Research has identified hydrazone derivatives as effective inhibitors of MARK4. researchgate.net Specific hydrazone compounds have demonstrated excellent inhibitory activity against MARK4 in the nanomolar range, leading to apoptotic cell death in cancer cell lines. researchgate.net These findings highlight the potential of hydrazone-based compounds in the development of novel anticancer and neuroprotective therapies. researchgate.net

Inhibition of other relevant enzymes (e.g., DNA-gyrase, FabH, urease, laccase)

The inhibitory properties of hydrazones extend to a variety of other enzymes. For instance, novel hydrazide-hydrazones have been explored as inhibitors of laccase , an enzyme from phytopathogenic fungi. nih.gov Furthermore, the potential of hydrazone derivatives as inhibitors of bacterial enzymes like DNA gyrase has been investigated, which is a validated target for developing new antibacterial agents. nih.gov Research has also touched upon the inhibition of enzymes like urease by benzoyl hydrazone compounds. nih.gov While specific data on 4,4'-Dimethylbenzil hydrazone's activity against FabH was not prominent in the search results, the broad inhibitory profile of the hydrazone class of compounds suggests this as a potential area for future investigation.

Antimicrobial Activity Evaluation

Hydrazide-hydrazone derivatives are recognized for their wide range of biological activities, including significant antimicrobial properties. nih.govnih.gov These compounds have been evaluated against various bacterial and fungal strains, often demonstrating potent inhibitory effects. nih.govresearchgate.net

The antimicrobial efficacy of hydrazones is attributed to the presence of the azomethine group (–NH–N=CH–). nih.gov A series of new hydrazone compounds derived from 4-dimethylaminobenzohydrazide were synthesized and tested for their antibacterial and antifungal activities. researchgate.net The results indicated that some of these compounds are effective antibacterial agents against strains such as Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. researchgate.net

The evaluation of antimicrobial activity is often conducted using methods like the MTT assay to determine the minimum inhibitory concentration (MIC) of the compounds. researchgate.net The broad-spectrum antimicrobial activity of hydrazones makes them a promising class of compounds for the development of new antimicrobial drugs to combat infectious diseases. nih.govnih.govmdpi.com

Antibacterial Activity

The antibacterial potential of hydrazone compounds has been a significant area of research. Studies have demonstrated that various hydrazone derivatives exhibit inhibitory effects against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. For instance, research on hydrazones derived from 4-dimethylaminobenzohydrazide has shown their activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus nih.govresearchgate.net. The general mechanism often involves the interference with bacterial metabolic pathways or cell wall synthesis. However, specific studies detailing the antibacterial activity of this compound against these particular strains are not prominently available in the reviewed literature.

Antifungal Activity

Similar to their antibacterial properties, hydrazones have been evaluated for their efficacy against fungal pathogens. The structural features of hydrazones allow them to interact with fungal enzymes and disrupt cellular processes. For example, studies on certain hydrazone derivatives have reported activity against Aspergillus niger and Candida albicans nih.govresearchgate.net. The proposed mechanisms often involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. At present, dedicated research outlining the specific antifungal spectrum and potency of this compound is not found in the public domain.

Antitubercular Activity

The fight against tuberculosis has led to the exploration of novel chemical scaffolds, with hydrazones emerging as a promising class. Numerous studies have reported on the antitubercular activity of various hydrazone derivatives against Mycobacterium tuberculosis nih.govnih.govdeepdyve.comresearchgate.net. The mechanism of action for many antitubercular hydrazones is linked to the inhibition of InhA, an enzyme essential for mycolic acid biosynthesis in the bacterial cell wall nih.gov. While the potential of the hydrazone class is well-documented, specific data on the in vitro antitubercular activity of this compound has not been specifically reported in the surveyed scientific literature.

Cellular Antiproliferative Activity (in in vitro cell lines)

The antiproliferative effects of hydrazones against various cancer cell lines have been extensively investigated. These compounds have been shown to induce cell death and inhibit tumor growth through diverse mechanisms.

Cell Line Specificity and Selectivity

A critical aspect of anticancer drug discovery is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research on some hydrazone derivatives has demonstrated a degree of selectivity. For instance, certain pyrrole (B145914) hydrazones have shown selective antiproliferative activity against human melanoma cells (SH-4) with lower cytotoxicity towards normal keratinocytes (HaCaT) researchgate.net. However, specific studies detailing the cell line specificity and selectivity of this compound are not currently available.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on some hydrazone derivatives have indicated their ability to induce apoptosis in cancer cells. This can be triggered through various pathways, including the activation of caspases and the modulation of apoptosis-related proteins. For example, one study on a novel pyrrole hydrazone showed that its cytotoxic effect was correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase researchgate.net. There is currently no specific information available regarding the apoptosis induction mechanisms of this compound.

Metal Chelation in Biological Contexts

The ability of hydrazones to chelate metal ions is a well-established property that can contribute to their biological activities. By binding to essential metal ions, hydrazones can disrupt metalloenzymes that are crucial for the survival and proliferation of pathogens and cancer cells. This metal-chelating capacity is often linked to their antimicrobial and anticancer effects. While the general principle of metal chelation by hydrazones is understood, specific studies investigating the metal chelation properties of this compound in biological contexts have not been found in the reviewed literature.

Mechanistic Studies of Biological Actions

The precise molecular mechanisms underlying the biological activities of this compound are not extensively detailed in publicly available research. However, the broader class of hydrazone compounds, to which it belongs, has been the subject of numerous mechanistic investigations, suggesting potential pathways through which this compound might exert its effects. These studies often point towards interactions with specific enzymes and cellular pathways.

General mechanistic insights for the hydrazone class of compounds indicate a capacity to interfere with critical biological processes. For instance, various hydrazone derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase. nih.govnih.gov Some have also been investigated as potential inhibitors of enzymes crucial for the survival of pathogens, like trypanothione (B104310) reductase in Leishmania. nih.gov

In the context of anticancer activity, a frequently explored mechanism for hydrazones involves the induction of apoptosis. researchgate.net Some studies on specific hydrazone derivatives suggest that this process may be mediated through the intrinsic apoptotic pathway, which involves changes in the mitochondrial membrane potential and the subsequent activation of caspases, such as caspase-9 and caspase-3. researchgate.net Another proposed anticancer mechanism for some hydrazones is the inhibition of tyrosine kinases.

Furthermore, the antimicrobial action of certain hydrazones is thought to stem from the inhibition of enzymes essential for microbial survival or through interference with the integrity of the bacterial cell wall. evitachem.com The azomethine group (–NH–N=CH–) present in hydrazones is considered crucial for their diverse biological activities. nih.gov

In silico molecular docking studies on various hydrazone derivatives have provided theoretical insights into their mechanisms of action. These studies predict the binding of hydrazones to the active sites of various enzymes, offering a basis for their potential inhibitory effects. nih.govresearchgate.netnih.gov For example, docking studies have explored the interactions of hydrazone derivatives with the active sites of enzymes like protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase. nih.govresearchgate.net

While these studies provide a framework for understanding the potential biological actions of this compound, it is important to note that these are based on the broader class of hydrazones. Specific experimental validation of these mechanisms for this compound is not yet available in the reviewed literature.

Table 1: Examples of Mechanistic Insights from Studies on Various Hydrazone Derivatives

| Hydrazone Derivative Class | Investigated Activity | Potential Mechanism | Key Findings |

| Aryl Sulfonate Hydrazones | Anticancer | Induction of apoptosis | Induced apoptosis in MCF-7 breast cancer cells through the intrinsic pathway, activating caspase-9 and caspase-3. researchgate.net |

| Benzimidazole-Hydrazones | Carbonic Anhydrase Inhibition | Enzyme Inhibition | Showed inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov |

| Naphthalene/Indole/Benzofuran/Benzothiophene Hydrazones | Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition | Compounds 3i and 3j showed significant AChE inhibition with IC50 values of 0.034 µM and 0.027 µM, respectively. nih.gov |

| 4-Phthalazinyl-Hydrazones | Anti-trypanosomal/Anti-leishmanial | Enzyme Inhibition (in silico) | Molecular docking suggested potential binding to enzymes like superoxide (B77818) dismutase, trypanothione reductase, and cysteine-protease. nih.gov |

Applications in Advanced Materials and Analytical Chemistry

Development of Chemosensors and Biosensors

Hydrazone derivatives are widely recognized for their potential in the development of chemosensors and biosensors. Their ability to interact with various analytes, often resulting in a measurable signal, is a key feature.

Hydrazones are excellent candidates for the colorimetric (chromogenic) and fluorescent (fluorogenic) detection of metal ions. The sensing mechanism often involves the coordination of the metal ion with the nitrogen and oxygen atoms in the hydrazone structure. This interaction can alter the electronic properties of the molecule, leading to a change in color or fluorescence.

For instance, various hydrazone-based sensors have demonstrated high selectivity and sensitivity for copper (II) ions. While specific studies on 4,4'-Dimethylbenzil (B181773) hydrazone for Cu(II) sensing are not extensively documented, the general principles of hydrazone-based metal ion detection are well-established. The interaction with Cu(II) typically perturbs the intramolecular charge transfer (ICT) within the hydrazone molecule, causing a noticeable spectroscopic response.

Table 1: Examples of Hydrazone-Based Metal Ion Sensing

| Hydrazone Type | Detected Ion(s) | Detection Method |

|---|---|---|

| Ferrocenyl hydrazone | Co²⁺, Zn²⁺ | Electrochemical |

| Rhodamine-based hydrazone | Heavy metal ions | Not specified |

It is plausible that 4,4'-Dimethylbenzil hydrazone could be similarly functionalized to act as a selective chemosensor for Cu(II) and other metal ions.

The versatility of hydrazone chemistry allows for the design of systems tailored for the detection of specific analytes beyond metal ions. By modifying the molecular structure, hydrazones can be engineered to recognize a wide range of substances, including anions and neutral molecules. For example, certain hydrazones have been utilized for the detection of cyanide ions and nitro-explosives with high sensitivity and selectivity. nih.gov The sensing mechanism in these cases often relies on specific chemical reactions or hydrogen bonding interactions between the hydrazone and the analyte. nih.gov

Incorporation into Functional Materials

The incorporation of hydrazone moieties into larger molecular frameworks can lead to the creation of functional materials with desirable electronic and optical properties.

Hydrazones are considered valuable building blocks for advanced organic materials. Their conjugated systems and the presence of donor and acceptor groups can give rise to interesting electronic and photophysical properties. These properties are crucial for applications in fields like organic electronics. While direct applications of this compound in this area are still under exploration, the general potential of hydrazones is evident. For example, the intramolecular charge transfer (ICT) characteristics of some hydrazones can be harnessed in the design of materials with non-linear optical (NLO) properties.

The structural features of some hydrazone derivatives make them suitable for applications in liquid crystals and thin film devices. The rod-like molecular shape, which can be influenced by the substituent groups, is a key factor for the formation of liquid crystalline phases. Although specific studies on the liquid crystalline properties of this compound are not prominent, the broader class of hydrazones has been investigated for such applications. The ability to form ordered structures in thin films is also a significant advantage for their use in electronic and optoelectronic devices.

Catalytic Applications (Heterogeneous and Homogeneous)

Hydrazones can act as ligands that coordinate with metal centers to form catalysts for a variety of organic transformations. While specific catalytic applications of this compound are not widely reported, the potential exists for its use in both homogeneous and heterogeneous catalysis. The nitrogen atoms of the hydrazone group can effectively bind to metal ions, influencing the reactivity and selectivity of the catalytic center. The transformation of carbonyl compounds via their hydrazone derivatives is a known strategy in organic synthesis, which can sometimes involve catalytic processes. nih.gov

Q & A

Basic Research Questions

Q. How can 4,4'-Dimethylbenzil hydrazone be synthesized and characterized in academic settings?

- Methodology : The compound is typically synthesized via condensation of 4,4'-dimethylbenzil with hydrazine derivatives. For example, describes using 1,2-diketones (like 4,4'-dimethylbenzil) in reactions with hydrazine, monitored by TLC and purified via precipitation. Characterization involves NMR, FTIR, and X-ray crystallography (as in for related structures). Solvent choice (e.g., ethanol with surfactants like CTAB) and stoichiometric ratios are critical for yield optimization .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodology : Visible spectroscopy (400–600 nm) is effective for hydrazone quantification, leveraging chromogenic reactions with reagents like MBTH (3-methyl-2-benzothiazolinone hydrazone) in the presence of FeCl₃ (). Colorimetric analysis at 400 nm, as used in cellulose oxidation studies ( ), can be adapted for this compound by dissolving in cadoxen/water and measuring optical density.

Q. Why does 4,4'-Dimethylbenzil exhibit lower reactivity in benzoin-type reactions compared to other α-diketones?

- Methodology : attributes the unreactivity of 4,4'-dimethylbenzil (1d) in cross-benzoin reactions to steric and electronic effects from methyl substituents. Reduction potential measurements and computational modeling (e.g., DFT) can validate mechanistic hypotheses, such as hindered nucleophilic addition due to electron-donating groups .

Q. How do substituents on benzil derivatives influence hydrazone formation efficiency?

- Methodology : Systematic studies comparing electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) groups on benzil derivatives ( ) reveal that methyl groups reduce reactivity due to steric hindrance. Reaction kinetics (e.g., via UV-Vis monitoring) and Hammett plots can quantify substituent effects .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound be reconciled across studies?

- Methodology : reports unreactivity in benzoin-type reactions, while shows high yields (91%) in nickel-catalyzed hydrohydrazonation. Contradictions arise from differing reaction mechanisms: benzoin reactions require nucleophilic intermediates inhibited by methyl groups, whereas hydrohydrazonation leverages enhanced hydrazone nucleophilicity. Comparative mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) are recommended to resolve discrepancies .

Q. What strategies optimize the functionalization of this compound for advanced material synthesis?

- Methodology : demonstrates bromination of 4,4'-dimethylbenzil to 4,4'-dibromomethylbenzil (60% yield) using NBS in CCl₄. Subsequent hydrolysis to dihydroxymethyl derivatives (76% yield) enables further functionalization (e.g., Knoevenagel condensation). Protecting group strategies (e.g., silylation) and solvent optimization (e.g., NMP for hydrolysis) are critical for minimizing side reactions .

Q. How can computational modeling guide the design of this compound derivatives for agrochemical applications?

- Methodology : Molecular docking ( ) and QSAR studies ( ) can predict interactions with biological targets (e.g., insecticidal enzymes). For example, substituents like electron-withdrawing groups on phenyl rings ( ) enhance nucleophilicity, improving pesticidal activity. DFT calculations (e.g., frontier molecular orbital analysis) further elucidate electronic effects .

Q. What role does crystallography play in understanding the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction ( ) resolves stereochemical outcomes, such as (E)- vs. (Z)-isomerism in hydrazones. SHELX software ( ) refines crystallographic data, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding) influencing stability .

Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent polarity, catalyst loading) and employ multivariate statistical tools (Minitab® in ) to identify confounding variables .

- Advanced Characterization : Pair spectroscopic methods (e.g., NMR) with MALDI-TOF MS for high-purity validation.

- Ethical Compliance : Adhere to safety protocols for hydrazine derivatives, which are toxic and potentially carcinogenic ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.